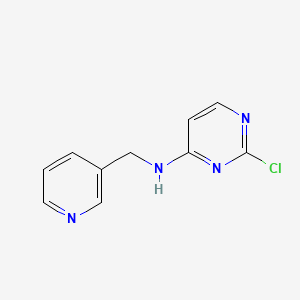
2-氯-N-(吡啶-3-基甲基)嘧啶-4-胺
描述
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings
科学研究应用
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is investigated for its role in the synthesis of novel materials with unique electronic or optical properties.
作用机制
Target of Action
The primary target of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids.
Mode of Action
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway By interacting with this enzyme, the compound can potentially influence the production of long-chain fatty acids
Result of Action
Given its target and mode of action, it can be inferred that the compound may influence the levels of long-chain fatty acids within the cell by modulating the activity of the acetyl-coa carboxylase enzyme .
生化分析
Biochemical Properties
2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase C theta (PKCθ), which is involved in several signaling pathways . The interaction between 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine and PKCθ is characterized by the inhibition of the kinase’s activity, leading to downstream effects on cellular signaling. Additionally, this compound may interact with other proteins involved in cellular metabolism and gene expression, further influencing biochemical pathways.
Cellular Effects
The effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKCθ by 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine can lead to altered T-cell activation and immune responses . Furthermore, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PKCθ, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine may influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine remains stable under specific conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKCθ activity, resulting in prolonged effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine vary with different dosages in animal models. At lower doses, this compound effectively inhibits PKCθ activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . The involvement of cytochrome P450 enzymes in the metabolism of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine has been documented, highlighting the importance of these enzymes in regulating the compound’s metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within various cellular compartments . The localization and accumulation of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine in specific tissues are influenced by its interactions with binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of 2-chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, directing it to organelles such as the mitochondria or endoplasmic reticulum, thereby affecting its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-pyridinemethanamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine or pyrimidine rings to their respective dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or sodium borohydride in solvents like ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidinamine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine or dihydropyrimidine derivatives.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)nicotinamide
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Uniqueness
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is unique due to the presence of both pyridine and pyrimidine rings, which provide a versatile scaffold for chemical modifications
属性
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-5-3-9(15-10)14-7-8-2-1-4-12-6-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYUQNOFDIDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


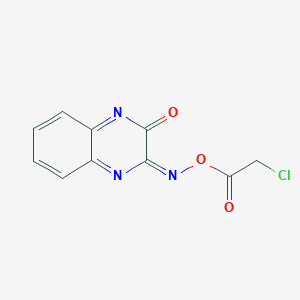
![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)
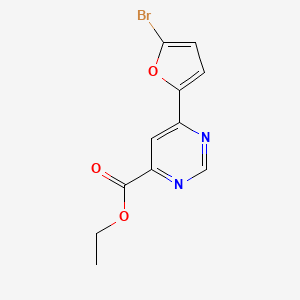
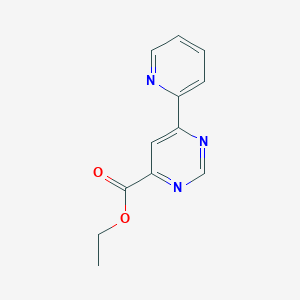
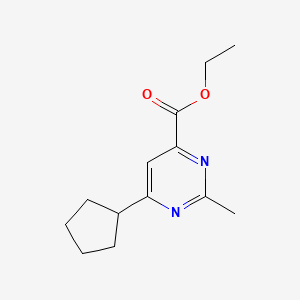
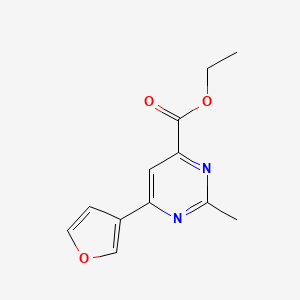
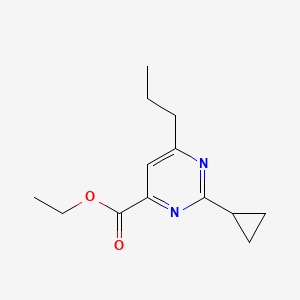
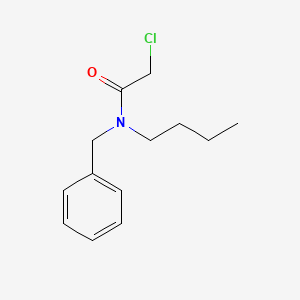
![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)
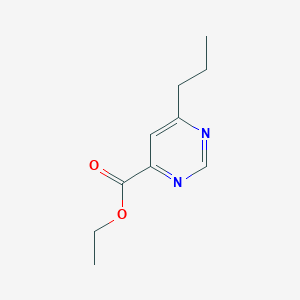
![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
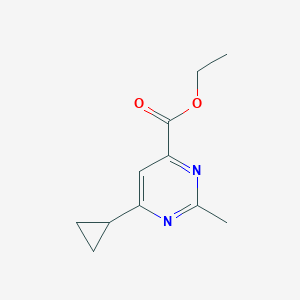
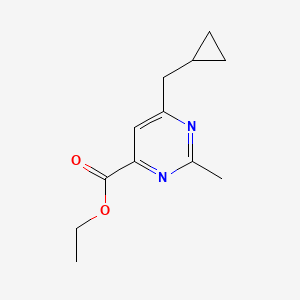
![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)
